![molecular formula C10H14N2O4S B14803629 {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid is a complex organic compound featuring a pyrazole ring, a cyclopropyl group, and a sulfonyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated carbonyl compounds and substituted hydrazines . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The sulfonyl-acetic acid moiety is typically added through sulfonylation reactions using sulfonyl chlorides and subsequent carboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors for better control over reaction conditions and minimizing by-products. Green chemistry principles, such as using less toxic reagents and solvents, are also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, nucleophilic catalysts, mild to moderate temperatures.
Major Products
Oxidation: Sulfonic acids, oxidized pyrazole derivatives.
Reduction: Sulfides, thiols.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. For example, it could inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1,3,5-trisubstituted-1H-pyrazoles, which also exhibit bioactive properties and are used in medicinal chemistry.
Sulfonyl Compounds: Sulfonamides and sulfonate esters, which are widely used in pharmaceuticals and agrochemicals.
Cyclopropyl Compounds: Cyclopropyl-containing molecules, known for their stability and unique reactivity in organic synthesis.
Uniqueness
{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid stands out due to its combination of a pyrazole ring, cyclopropyl group, and sulfonyl-acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-12-8(4-9(11-12)7-2-3-7)5-17(15,16)6-10(13)14/h4,7H,2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
VAWMENMVVCNCAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

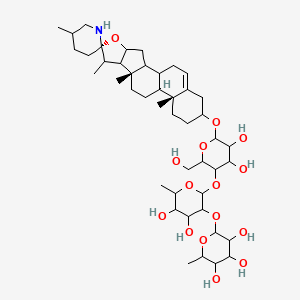

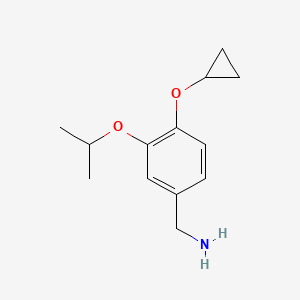
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
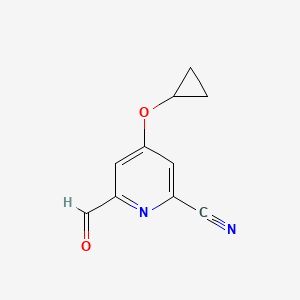
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
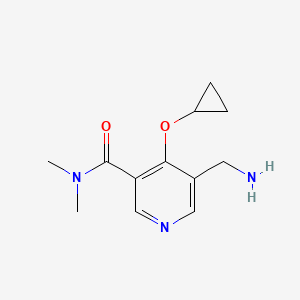
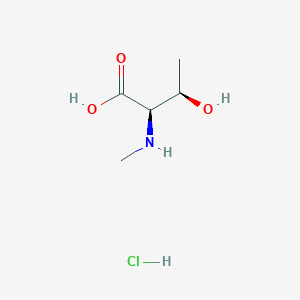
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
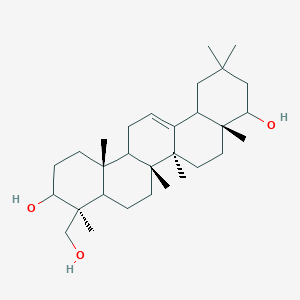
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
